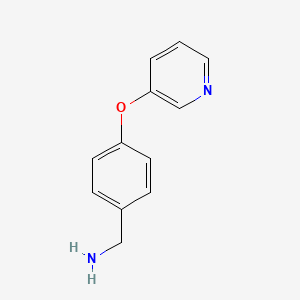

(4-(吡啶-3-氧基)苯基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

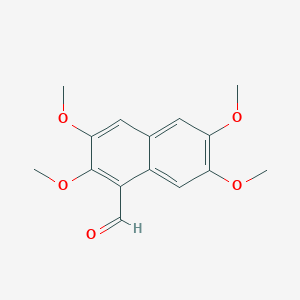

The compound “(4-(Pyridin-3-yloxy)phenyl)methanamine” is a chemical entity that can be associated with aromatic diamines, which are crucial intermediates in the synthesis of various polymers and small molecules. Although the provided papers do not directly discuss this compound, they do provide insights into similar aromatic structures and their chemical behavior, which can be extrapolated to understand the potential characteristics of “(4-(Pyridin-3-yloxy)phenyl)methanamine”.

Synthesis Analysis

The synthesis of aromatic diamines often involves multi-step reactions, including modifications of the Chichibabin reaction, as seen in the synthesis of a pyridine-containing aromatic diamine monomer in paper . This process includes the formation of a dinitro compound followed by a reduction step. Similarly, the synthesis of “(4-(Pyridin-3-yloxy)phenyl)methanamine” could involve nitration and subsequent reduction steps.

Molecular Structure Analysis

The molecular structure of aromatic diamines, such as the one mentioned in paper , is characterized by the presence of an aromatic ring substituted with amino groups. The presence of a pyridine ring in “(4-(Pyridin-3-yloxy)phenyl)methanamine” suggests potential for electron-donating and withdrawing effects, which could influence the reactivity and stability of the molecule.

Chemical Reactions Analysis

Aromatic diamines can participate in various chemical reactions, including cycloaddition as seen in paper , where a diamino scaffold is used to stabilize parallel turn conformations. The presence of an amino group in “(4-(Pyridin-3-yloxy)phenyl)methanamine” implies that it could also engage in similar reactions, potentially acting as a precursor for heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic diamines can be quite diverse. For instance, the polyimides derived from the diamine in paper show high thermal stability and solubility in polar solvents. “(4-(Pyridin-3-yloxy)phenyl)methanamine” may also exhibit unique solubility and thermal properties due to the presence of the pyridine and phenoxy groups, which could affect intermolecular interactions and stability.

科学研究应用

光细胞毒性和细胞成像: 涉及 (4-(吡啶-3-氧基)苯基)甲胺衍生物的铁(III) 配合物在红光下表现出显着的光细胞毒性,使其成为靶向癌症治疗的潜在候选者。这些复合物能够被 HeLa 和 HaCaT 细胞摄取并与 DNA 相互作用,突出了它们在细胞成像和光动力治疗中的用途 (Basu 等,2014 年)。

催化应用: (4-(吡啶-3-氧基)苯基)甲胺的衍生物已被用于合成 NCN′ 和 PCN 钳形钯环。这些化合物在钯环保持在 Pd(II) 状态的催化应用中显示出良好的活性和选择性 (Roffe 等,2016 年)。

抗惊厥剂: 已经合成了一系列与 (4-(吡啶-3-氧基)苯基)甲胺相关的 3-氨基甲基吡啶的新型席夫碱,并显示出对癫痫发作的保护作用,突出了它们作为抗惊厥剂的潜力 (Pandey & Srivastava, 2011 年)。

抗癌活性: 吡哆醛(维生素 B6)席夫碱和修饰的二吡啶胺的配合物,包括 (4-(吡啶-3-氧基)苯基)甲胺的衍生物,已显示出在癌细胞中的显着吸收和显着的光细胞毒性。这表明在肿瘤靶向和癌症治疗中发挥作用 (Basu 等,2015 年)。

Met 激酶抑制剂: (4-(吡啶-3-氧基)苯基)甲胺的取代衍生物已被确认为有效且选择性的 Met 激酶抑制剂,表明它们在治疗某些类型癌症中的用途 (Schroeder 等,2009 年)。

抗破骨细胞活性: 从 (4-(吡啶-3-氧基)苯基)甲胺衍生的某些硼酸酯已显示出中等至高的抗破骨细胞和成骨细胞活性,这可能对骨骼健康和疾病治疗产生影响 (Reddy 等,2012 年)。

钯和铂配合物的抗癌活性: 基于 (4-(吡啶-3-氧基)苯基)甲胺的吡咯席夫碱的新型钯和铂配合物对各种人类癌细胞系显示出有希望的抗癌活性 (Mbugua 等,2020 年)。

环异构化催化: 已经合成了一种涉及 (4-(吡啶-3-氧基)苯基)甲胺衍生物的钌配合物,发现其对炔醇的内环异构化具有催化活性,突出了其在有机合成中的潜力 (Liu 等,2010 年)。

安全和危害

The safety information for “(4-(Pyridin-3-yloxy)phenyl)methanamine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

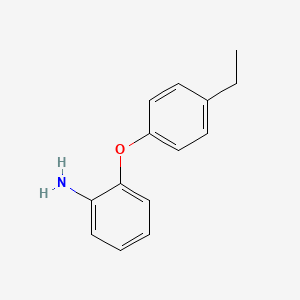

IUPAC Name |

(4-pyridin-3-yloxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H,8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHHBGLRFYJJDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649248 |

Source

|

| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Pyridin-3-yloxy)phenyl)methanamine | |

CAS RN |

685533-76-0 |

Source

|

| Record name | 4-(3-Pyridinyloxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685533-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',4'-Difluoro[1,1'-biphenyl]-2-amine](/img/structure/B1328164.png)

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)

![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)